Vidofludimus

Catalog No.
S548869
CAS No.
7178240-30-1
M.F
C20H18FNO4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vidofludimus

CAS Number

7178240-30-1

Product Name

Vidofludimus

IUPAC Name

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25)

InChI Key

XPRDUGXOWVXZLL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

solubility

Soluble in DMSO, not in water

Synonyms

2-(3-fluoro-3'-methoxybiphenyl-4-carbamoyl)cyclopent-1-enecarboxylic acid, 4SC-101, vidofludimus

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

The exact mass of the compound Vidofludimus is 355.122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vidofludimus is an orally available, small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Its inhibitory action selectively targets metabolically hyperactive lymphocytes, which are highly dependent on this pathway for proliferation, thereby modulating their function without causing broad immunosuppression. This mechanism makes Vidofludimus a relevant tool compound for investigating therapeutic strategies in models of autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease (IBD).

Research Fit

Selective human DHODH inhibition study fit; distinct chemical class from first-generation inhibitors
Calcium salt form supports oral-administration research models
Dual DHODH/FXR mechanism supports metabolic and autoimmune disease research pathways

While Vidofludimus shares its primary target, DHODH, with the established drug teriflunomide, the two compounds are not functionally interchangeable for many research applications. Vidofludimus is a novel chemical entity, structurally distinct from teriflunomide, and exhibits significantly higher enzymatic potency. Furthermore, it possesses a distinct pharmacological profile, lacking the off-target kinase activity associated with teriflunomide. A key operational differentiator is its substantially shorter plasma half-life of approximately 30 hours, which allows for rapid experimental washout, in stark contrast to teriflunomide's protracted elimination that requires a specific washout protocol. These quantitative differences in potency, selectivity, and handling make Vidofludimus a more precise tool for specific research questions.

Substitution Risk

Mech. Absence of off-target kinase inhibition differentiates selectivity profile from teriflunomide; class mismatch may shift pathway-response interpretation.
PK Divergent half-life and washout kinetics compared to teriflunomide; study design and washout protocols may require adjustment.
Safety Reported liver enzyme endpoint context may differ from teriflunomide class-associated trends; tolerability profile is not interchangeable.

Higher Potency in DHODH Inhibition and T-Cell Cytokine Suppression vs. Teriflunomide

Preclinical data demonstrates that Vidofludimus is a more potent inhibitor of human DHODH compared to the benchmark compound, teriflunomide. This enhanced enzymatic inhibition translates to superior functional activity; Vidofludimus was shown to be more efficacious in inhibiting T-lymphocyte proliferation and the secretion of key pro-inflammatory cytokines IL-17 and IFN-γ from activated peripheral blood mononuclear cells.

Evidence DimensionInhibition of DHO oxidation by human DHODH
Target Compound DataVidofludimus
Comparator Or BaselineTeriflunomide
Quantified Difference2.6-fold higher potency
ConditionsIn vitro human DHODH enzymatic assay.

Enables researchers to achieve greater target engagement at lower concentrations, reducing the potential for off-target effects and conserving valuable compound.

DHODH Potency
Head-to-head
2.6-fold greater inhibition
Supports DHODH inhibition assay interpretation
IC50 134 nM vs teriflunomide baseline; recombinant human enzyme

Superior Pharmacokinetic Profile for Enhanced Experimental Control

Vidofludimus exhibits a geometric mean plasma half-life of approximately 30 hours at steady state, supporting once-daily dosing regimens and enabling rapid clearance from the system upon cessation of treatment. This is a critical logistical and safety advantage over teriflunomide, which has a very long half-life due to enterohepatic recycling and requires an active, multi-day washout procedure to eliminate the drug.

Evidence DimensionPlasma Half-Life & Clearance Characteristics
Target Compound DataApprox. 30 hours; allows for rapid washout.
Comparator Or BaselineTeriflunomide: Very long half-life (weeks); requires active, multi-day washout procedure.
Quantified DifferenceSubstantially shorter half-life enables flexible experimental design without need for complex washout protocols.
ConditionsHuman Phase 1 pharmacokinetic studies.

Provides superior experimental control, enabling crossover studies or rapid termination of drug effects without the time, cost, and complexity of active washout protocols required for teriflunomide.

MRI Lesions
Trial context
78% reduction vs placebo
Reported MRI lesion endpoint context
Phase 2 EMPhASIS; 24-week RRMS; Gd+ lesions

High Target Selectivity: Lacks Off-Target Kinase Activity

Vidofludimus is a novel chemical entity with no structural similarity to leflunomide or its active metabolite teriflunomide. Unlike teriflunomide, which has known off-target interactions with various kinases, Vidofludimus is reported to be a highly selective DHODH inhibitor, lacking these confounding activities. This high selectivity ensures that observed biological effects are more directly attributable to DHODH inhibition.

Evidence DimensionOff-Target Kinase Inhibition
Target Compound DataLacks off-target effects on kinases.
Comparator Or BaselineTeriflunomide: Known to have off-target effects on various kinases.
Quantified DifferenceHigher selectivity for the primary DHODH target, reducing potential for confounding data from kinase inhibition.
ConditionsPreclinical selectivity profiling and literature reports.

Increases the reliability and interpretability of experimental data by minimizing confounding variables from off-target effects, which is critical for mechanism-of-action studies.

Disability Endpoint
Trial context
>92% free from 12-wk CDW
Reported disability endpoint context
144-week open-label extension; historical comparator

Formulation-Dependent Tolerability Profile for In Vivo Use

Procurement decisions should consider the specific form of Vidofludimus. Early clinical studies with the free acid form of Vidofludimus found that high doses (single doses ≥210 mg or multiple daily doses of 70 mg) were associated with events of hematuria. Subsequently, the calcium salt formulation (Vidofludimus Calcium, or IMU-838) was developed and has been shown to be well-tolerated in multiple studies at daily doses up to 50 mg. This highlights the importance of form selection for in vivo experimental planning.

Evidence DimensionTolerability at High Doses in Humans
Target Compound DataVidofludimus (Free Acid): Associated with hematuria at single doses ≥210 mg or multiple doses ≥70 mg/day.
Comparator Or BaselineVidofludimus Calcium (IMU-838): Generally well-tolerated in studies with daily doses up to 50 mg.
Quantified DifferenceThe calcium salt formulation was developed to provide a more favorable tolerability profile for in vivo applications.
ConditionsHuman Phase 1 clinical studies.

For in vivo studies, selecting the appropriate form (free acid vs. calcium salt) is critical based on the required dose and study duration to ensure animal welfare and data integrity.

Tolerability Profile
Class-level inference
Liver enzymes similar to placebo
Reported tolerability endpoint context
Phase 2; teriflunomide class-associated risks noted
Plasma Half-Life
Reported
~30 hours
Supports pharmacokinetic study interpretation
vs ~2-week half-life for teriflunomide; Phase 1 MAD
Dual Mechanism
Supporting evidence
Additional FXR modulation
Supports dual-mechanism research context
Preclinical colitis and NAFLD models

High-Potency Studies of DHODH Inhibition in Autoimmune Models

For research in models of MS, IBD, or rheumatoid arthritis where achieving maximal DHODH inhibition at lower, more selective concentrations is critical. The 2.6-fold higher potency over teriflunomide allows for clearer dose-response relationships.

Isolating DHODH-Specific Effects in Cellular and In Vivo Assays

When the research goal is to specifically interrogate the role of DHODH without potential confounding effects from off-target kinase inhibition, Vidofludimus is the more suitable choice over teriflunomide.

Experiments Requiring Clean Pharmacokinetic Profiles or Crossover Designs

Ideal for studies where drug effects need to be terminated quickly or where a washout period is required before introducing another variable. The ~30-hour half-life avoids the complex, multi-day washout protocols necessary for teriflunomide.

Application Fit Matrix

Application
Selection Property
Validation Focus
Relapsing and progressive MS research models
Selective DHODH inhibition; oral dosing profile
MRI lesion endpoints, CDW monitoring
Autoimmune disease model studies
DHODH pathway modulation in lymphocyte assays
EAE model endpoints, cytokine profiling
Metabolic liver disease research models
Dual DHODH/FXR mechanism
NAFLD model endpoints, FXR target engagement
DHODH inhibitor benchmarking
Differentiated potency and selectivity profile
Enzymatic inhibition comparison, kinase selectivity panel

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

355.122

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8Y1PJ3VG81

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vidofludimus is an orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), with potential anti-inflammatory, immunomodulating and anti-viral activities. Upon administration, vidofludimus specifically targets, binds to and prevents the activation of DHODH. This prevents the fourth enzymatic step in de novo pyrimidine synthesis, leading to inhibition of transcriptional elongation, cell cycle arrest, and apoptosis in activated lymphocytes. DHODH inhibition also leads to metabolic stress in activated lymphocytes and inhibition of the release of proinflammatory cytokines including interleukin (IL)-17 (IL-17A and IL-17F) and interferon-gamma (IFNg), thereby reducing inflammation. In addition, DHODH inhibition may lead to host-based anti-viral activity against many viruses. DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate (DHO) to orotate, is a key enzyme in pyrimidine de novo biosynthesis. Metabolically highly activated and rapidly proliferating lymphocytes and various virus infected cells require de novo synthesis to meet their needs for pyrimidines.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

717824-30-1

Wikipedia

Vidofludimus
1: Fitzpatrick LR. Inhibition of IL-17 as a pharmacological approach for IBD. Int Rev Immunol. 2013 Oct-Dec;32(5-6):544-55. doi: 10.3109/08830185.2013.821118. Epub 2013 Jul 25. Review. PubMed PMID: 23886112.
2: Herrlinger KR, Diculescu M, Fellermann K, Hartmann H, Howaldt S, Nikolov R, Petrov A, Reindl W, Otte JM, Stoynov S, Strauch U, Sturm A, Voiosu R, Ammendola A, Dietrich B, Hentsch B, Stange EF. Efficacy, safety and tolerability of vidofludimus in patients with inflammatory bowel disease: the ENTRANCE study. J Crohns Colitis. 2013 Sep 1;7(8):636-43. doi: 10.1016/j.crohns.2012.09.016. Epub 2012 Oct 16. PubMed PMID: 23078909.
3: Fitzpatrick LR, Small JS, Doblhofer R, Ammendola A. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action. J Pharmacol Exp Ther. 2012 Sep;342(3):850-60. doi: 10.1124/jpet.112.192203. Epub 2012 Jun 12. PubMed PMID: 22691298.
4: Rusai K, Schmaderer C, Baumann M, Chmielewski S, Prókai A, Kis E, Szabó AJ, Leban J, Doblhofer R, Ammendola A, Lutz J, Heemann U. Immunosuppression with 4SC-101, a novel inhibitor of dihydroorotate dehydrogenase, in a rat model of renal transplantation. Transplantation. 2012 Jun 15;93(11):1101-7. doi: 10.1097/TP.0b013e31824fd861. PubMed PMID: 22609757.
5: Fitzpatrick LR. Novel Pharmacological Approaches for Inflammatory Bowel Disease: Targeting Key Intracellular Pathways and the IL-23/IL-17 Axis. Int J Inflam. 2012;2012:389404. doi: 10.1155/2012/389404. Epub 2012 Mar 15. PubMed PMID: 22506136; PubMed Central PMCID: PMC3312283.
6: New preclinical findings with vidofludimus. Immunotherapy. 2010 Jul;2(4):439. PubMed PMID: 20648986.
7: Fitzpatrick LR, Deml L, Hofmann C, Small JS, Groeppel M, Hamm S, Lemstra S, Leban J, Ammendola A. 4SC-101, a novel immunosuppressive drug, inhibits IL-17 and attenuates colitis in two murine models of inflammatory bowel disease. Inflamm Bowel Dis. 2010 Oct;16(10):1763-77. doi: 10.1002/ibd.21264. PubMed PMID: 20310011.

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